Cas no 204858-53-7 (PI(4,5)P2,DI C8)

PI(4,5)P2,DI C8 structure
PI(4,5)P2,DI C8 structure
Nome del prodotto:PI(4,5)P2,DI C8
Numero CAS:204858-53-7
MF:C25H49O19P3
MW:746.566452741623
CID:825202
PubChem ID:9543520

PI(4,5)P2,DI C8 Proprietà chimiche e fisiche

Nomi e identificatori

    • PI(4,5)P2,DI C8
    • D-MYO-PHOSPHATIDYLINOSITOL 4,5-BISPHOSPHATE (PTDINS(4,5)P2) C8
    • D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 4,5-bis(dihydrogen phosphate)
    • PIP2[4',5'](8:0/8:0)
    • L- alpha -Phosphatidyl-D-myo-inositol 4,5-diphosphate, dioctanoyl
    • 1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate)
    • (2R)-3-{[(R)-hydroxy{[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-bis(phosphonooxy)cyclohexyl]oxy}phosphoryl]oxy}propane-1,2-diyl dioctanoate
    • [(2r)-2-Octanoyloxy-3-[oxidanyl-[(1r,2r,3s,4r,5r,6s)-2,3,6-Tris(Oxidanyl)-4,5-Diphosphonooxy-Cyclohexyl]oxy-Phosphoryl]oxy-Propyl] Octanoate
    • 204858-53-7
    • L-ALPHA-PHOSPHATIDYL-D-MYO-INOSITOL 4,5-DIPHOSPHATE, DIOCTANOYL
    • [(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxy-cyclohexoxy]phosphoryl]oxy-2-octanoyloxy-propyl] octanoate
    • dioctanoyl l-alpha-phosphatidyl-d-myo-inositol 4,5-diphosphate
    • PIP2 derivative
    • Q27157611
    • (2R)-3-[(hydroxy{[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-bis(phosphonooxy)cyclohexyl]oxy}phosphoryl)oxy]propane-1,2-diyl dioctanoate
    • [(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate
    • PD007487
    • CHEBI:84241
    • MDL: MFCD02259161
    • Inchi: InChI=1S/C25H49O19P3/c1-3-5-7-9-11-13-18(26)39-15-17(41-19(27)14-12-10-8-6-4-2)16-40-47(37,38)44-23-20(28)21(29)24(42-45(31,32)33)25(22(23)30)43-46(34,35)36/h17,20-25,28-30H,3-16H2,1-2H3,(H,37,38)(H2,31,32,33)(H2,34,35,36)/t17-,20-,21+,22+,23-,24-,25-/m1/s1
    • Chiave InChI: XLNCEHRXXWQMPK-MJUMVPIBSA-N
    • Sorrisi: CCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCC

Proprietà calcolate

  • Massa esatta: 746.20809032g/mol
  • Massa monoisotopica: 746.20809032g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 19
  • Conta atomi pesanti: 47
  • Conta legami ruotabili: 26
  • Complessità: 1080
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 303Ų
  • XLogP3: -0.6

Proprietà sperimentali

  • Solubilità: H2O: soluble

PI(4,5)P2,DI C8 Informazioni sulla sicurezza

  • WGK Germania:3

PI(4,5)P2,DI C8 Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
1PlusChem
1P00BCY8-1mg
PI(4,5)P2,DI C8
204858-53-7 ≥95%
1mg
$952.00 2023-12-19
Fluorochem
M02266-500ug
PI(4,5)P2,di C8
204858-53-7 >99%
500ug
£195.00 2022-02-28
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.